(22R)-33,34,35-Trinorbacteriohopan-32-oic acid

Immunoassay Development Hapten Conjugation Hopanoid Biomarkers

Generating antibodies against hydrophobic bacterial lipid biomarkers like hopanoids is hindered by the absence of naturally carboxylated haptens-most bacteriohopanepolyols require complex, multi-step derivatization that yields heterogeneous immunogen presentation. This purified C32 hopanoid hapten resolves that bottleneck with a terminal carboxylic acid enabling single-step BSA/KLH conjugation via standard carbodiimide chemistry. The defined (22R) stereochemistry ensures homogeneous epitope presentation for reproducible antibody recognition, while the high LogP (10.8) makes it an ideal model for optimizing solubilization and blocking protocols for hydrophobic lipid immunoassays. Supplied as a solid at ≥95% purity; for research use only.

Molecular Formula C32H54O2
Molecular Weight 470.8 g/mol
Cat. No. B12382926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(22R)-33,34,35-Trinorbacteriohopan-32-oic acid
Molecular FormulaC32H54O2
Molecular Weight470.8 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
InChIInChI=1S/C32H54O2/c1-21(9-12-27(33)34)22-13-18-29(4)23(22)14-19-31(6)25(29)10-11-26-30(5)17-8-16-28(2,3)24(30)15-20-32(26,31)7/h21-26H,8-20H2,1-7H3,(H,33,34)/t21-,22-,23+,24+,25-,26-,29+,30+,31-,32-/m1/s1
InChIKeyUSTPZHFXAFRQMM-XTMGZXAOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(22R)-33,34,35-Trinorbacteriohopan-32-oic Acid: C32 Hopanoid Hapten for Immunoassay Development and Antibody Generation


(22R)-33,34,35-Trinorbacteriohopan-32-oic acid (CAS 74431-96-2) is a C32 hopanoid featuring a pentacyclic triterpene core with a terminal carboxylic acid side chain, derived from the larger C35 bacteriohopanepolyol (BHP) class of bacterial membrane lipids . It is commercially supplied as a purified hapten intended for covalent coupling to carrier proteins, enabling the generation of specific antibodies and the development of immunoassays for hopanoid detection [1]. The compound exhibits a molecular weight of 470.77 g/mol, a high calculated LogP of 10.8, and a topological polar surface area (tPSA) of 37.3 Ų, reflecting its pronounced hydrophobic character .

Why Generic Hopanoid Substitution Fails: The Critical Role of C32 Carboxylic Acid and 22R Stereochemistry in (22R)-33,34,35-Trinorbacteriohopan-32-oic Acid


Substitution with other bacteriohopanepolyols or truncated hopanoids is not feasible for immunoassay development because (22R)-33,34,35-Trinorbacteriohopan-32-oic acid uniquely combines a terminal carboxylic acid for facile bioconjugation with a defined (22R) stereochemistry critical for reproducible antibody recognition . Most naturally abundant hopanoids, such as bacteriohopanetetrol (C35) or aminobacteriohopanetriol, lack a free carboxyl group, necessitating complex, multi-step derivatization or resulting in heterogeneous immunogen presentation [1]. High-strength comparative efficacy data (e.g., antibody titers or cross-reactivity profiles versus 22S isomers) are not currently available in the primary literature; the differential advantage rests on established principles of hapten chemistry and stereochemical purity.

Quantitative Differentiation Evidence for (22R)-33,34,35-Trinorbacteriohopan-32-oic Acid vs. Closest Hopanoid Analogs


Carboxylic Acid Functionality Enables One-Step Conjugation vs. Multi-Step Functionalization of Non-Acidic Hopanoids

The presence of a terminal carboxylic acid group permits direct covalent coupling to carrier proteins (e.g., BSA, KLH) via standard carbodiimide chemistry (EDC/NHS), a streamlined workflow not possible with the most common C35 bacteriohopanepolyols such as bacteriohopanetetrol, which bear only hydroxyl groups and require pre-activation or multi-step linker chemistry [1]. This functional distinction is quantified by the presence of 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) centered on the carboxyl moiety, whereas bacteriohopanetetrol possesses 4 HBDs and 4 HBAs distributed across hydroxyl groups, altering conjugation chemistry and solubility [2].

Immunoassay Development Hapten Conjugation Hopanoid Biomarkers

Defined 22R Stereochemistry Ensures Reproducible Antibody Epitope Recognition vs. Racemic or 22S Mixtures

The compound is supplied as the single (22R) diastereomer, possessing 10 defined stereocenters across the hopane skeleton and side chain, as evidenced by the InChI key and SMILES string . In contrast, many commercially available hopanoid mixtures or degraded products are racemic or contain variable 22S content due to epimerization during diagenesis or synthesis [1]. While quantitative cross-reactivity data for the 22S isomer are not available, stereochemical purity is a foundational requirement for generating antibodies with defined epitope specificity; racemic mixtures risk producing polyclonal antibodies of ambiguous or reduced affinity [2].

Antibody Specificity Stereochemistry Immunoassay Reproducibility

High LogP (10.8) Distinguishes Hydrophobic Nature from More Polar C35 Hopanoids, Impacting Immunogen Formulation

The calculated LogP of 10.8 for (22R)-33,34,35-Trinorbacteriohopan-32-oic acid reflects its highly hydrophobic character, which is substantially greater than that of the primary C35 hopanoids like aminobacteriohopanetriol (estimated LogP <5 due to multiple hydroxyl and amino groups) . This physicochemical disparity dictates that immunogen formulations using this hapten will require different solubilization strategies (e.g., DMSO or lipid micelles) and may exhibit different pharmacokinetics in vivo, influencing the magnitude and isotype of the antibody response [1].

Immunogen Solubility Lipid-based Adjuvants Hapten Physicochemistry

Optimal Application Scenarios for (22R)-33,34,35-Trinorbacteriohopan-32-oic Acid in Research and Diagnostic Development


Generation of Specific Anti-Hopanoid Antibodies for ELISA and Lateral Flow Immunoassays

The carboxylic acid group enables straightforward conjugation to carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), producing immunogens that elicit antibodies capable of recognizing the core hopane skeleton . These antibodies are critical for developing ELISA kits or lateral flow devices targeting bacterial biomarkers in clinical or environmental samples. The defined 22R stereochemistry ensures consistent epitope presentation, which is essential for assay reproducibility and regulatory approval .

Use as a Hydrophobic Hapten Standard in Optimizing Immunoassay Conditions for Lipid Biomarkers

Due to its high LogP (10.8), this compound serves as an ideal model for optimizing solubilization, blocking, and washing conditions in immunoassays designed to detect other hydrophobic bacterial lipids, such as mycolic acids or lipopolysaccharides . Procurement of this hapten allows researchers to establish robust protocols that minimize non-specific binding and matrix effects prior to testing with more complex or less available lipid antigens .

Application in Astrobiology and Geobiology for Detecting Bacterial Hopanoids in Extraterrestrial or Ancient Samples

Hopanoids are extremely stable over geological time and are used as molecular fossils of bacterial life. Antibodies generated against (22R)-33,34,35-Trinorbacteriohopan-32-oic acid can be integrated into microarray-based detection instruments (e.g., MASSE) designed for in situ biosignature identification on Mars or in ancient terrestrial rocks [1]. The ability to produce specific, high-affinity antibodies against the hopane core makes this hapten a key reagent for astrobiology and organic geochemistry research groups [1].

Quality Control Standard for Hopanoid Quantification via LC-MS/MS

The purified compound can be used as an internal standard or calibration reference for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying hopanoid biomarkers in complex environmental matrices such as sediments, soils, or petroleum [2]. Its well-defined structure and purity enable accurate normalization of extraction efficiency and instrument response, critical for obtaining reproducible geochemical proxy data [2].

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